Pyramat

Description

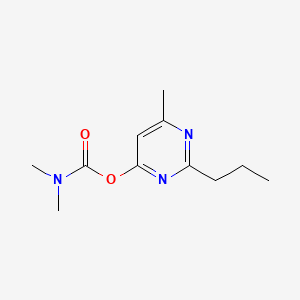

Structure

3D Structure

Properties

CAS No. |

2532-49-2 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(6-methyl-2-propylpyrimidin-4-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H17N3O2/c1-5-6-9-12-8(2)7-10(13-9)16-11(15)14(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

CQRUIYKYVFQBRT-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC(=N1)OC(=O)N(C)C)C |

Canonical SMILES |

CCCC1=NC(=CC(=N1)OC(=O)N(C)C)C |

Other CAS No. |

2532-49-2 |

Origin of Product |

United States |

Foundational & Exploratory

Pyramat Pesticide: A Technical Guide on its Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Pyramat (6-Methyl-2-propyl-4-pyrimidinyl N,N-dimethylcarbamate) is a carbamate insecticide. Carbamate pesticides are a class of synthetic organic chemicals primarily used in agriculture and public health to control a wide range of insect pests. Their efficacy stems from their ability to disrupt the central nervous system of insects. This technical guide provides a detailed examination of the core mechanism of action of this compound, including its primary biochemical target, potential secondary signaling pathway interactions, and comprehensive experimental protocols for its study.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic synapses of both insects and mammals.

Physiological Role of Acetylcholinesterase: In a normal functioning nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft. It then binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal and allow the neuron to repolarize for the next transmission, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.

Inhibition by this compound: this compound acts as a competitive inhibitor of AChE. The carbamate moiety of the this compound molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This process is analogous to the binding of the natural substrate, acetylcholine. However, the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed with acetylcholine.

This pseudo-irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system in insects. This manifests as tremors, convulsions, paralysis, and ultimately, death of the insect.

Visualizing the Mechanism of Action

Caption: Inhibition of acetylcholinesterase by this compound leads to acetylcholine accumulation and neurotoxicity.

Quantitative Analysis of Acetylcholinesterase Inhibition

| Carbamate Pesticide | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Reference Compound |

| Carbofuran | Acetylcholinesterase | 0.003 (ppm) | - | - |

| Dichlorvos | Acetylcholinesterase | 0.3 (ppm) | - | - |

| Carbaryl | Acetylcholinesterase | 0.5 (ppm) | - | - |

| Paraoxon | Acetylcholinesterase | 0.6 (ppm) | - | - |

| Pirimicarb | Acetylcholinesterase | 0.6 (ppm) | - | - |

| Salicylanilide (thio)carbamates | Acetylcholinesterase | 38.9 - 89.7 | - | - |

| Carbamate derivatives | Acetylcholinesterase | 0.0299 - 0.1054 | - | Rivastigmine |

Note: The provided data is for comparative purposes and is derived from various carbamate pesticides. The exact inhibitory potency of this compound would need to be determined experimentally.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is robust, sensitive, and suitable for high-throughput screening.

Principle: The assay measures the activity of AChE through a coupled enzymatic reaction. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity. An inhibitor like this compound will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (or other carbamate inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound in the appropriate solvent.

-

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of the this compound dilution (or solvent control) to the appropriate wells.

-

Add 160 µL of phosphate buffer containing DTNB to each well.

-

Add 10 µL of the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add 10 µL of the ATCh solution to each well to start the reaction.

-

Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound on acetylcholinesterase activity.

Potential Secondary Mechanisms of Action

While acetylcholinesterase inhibition is the primary mechanism of toxicity for this compound in insects, research on carbamates as a class suggests potential interactions with other signaling pathways, which may contribute to their broader toxicological profile, particularly in non-target organisms.

Endocrine Disruption

Several studies have indicated that some carbamate pesticides can act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system by mimicking, blocking, or altering the production and metabolism of natural hormones. For instance, some carbamates have been shown to interfere with the hypothalamic-pituitary-testicular axis.

Caption: Potential endocrine-disrupting effect of carbamates on the HPT axis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. Some studies suggest that carbamates can modulate the Nrf2 signaling pathway. Short-term exposure may potentiate the antioxidant defense, while chronic exposure could lead to either hyperactivation or inhibition of Nrf2, depending on the cell type. This interaction could contribute to the cellular toxicity of carbamates beyond their direct effects on the nervous system.

Caption: Postulated interaction of carbamates with the Nrf2 antioxidant response pathway.

Conclusion

The primary mechanism of action of the pesticide this compound is the inhibition of acetylcholinesterase, leading to neurotoxicity in insects. This well-established mechanism can be quantitatively assessed using standard enzymatic assays such as the Ellman's method. However, emerging research on the broader class of carbamate pesticides suggests that their toxicological profile may be more complex, potentially involving endocrine disruption and modulation of cellular stress response pathways like Nrf2. Further research specifically on this compound is warranted to fully elucidate these secondary mechanisms and their relevance to both target and non-target organisms. This guide provides a foundational understanding and the necessary experimental frameworks for scientists and researchers to further investigate the intricate biochemical interactions of this pesticide.

An In-depth Technical Guide to 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate, also known by its trade names Pyramat and G-23330, is a carbamate ester first developed as a potent insecticide. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, intended to support research and development activities.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6-methyl-2-propylpyrimidin-4-yl) N,N-dimethylcarbamate |

| Synonyms | This compound, Pyramate, G-23330, 6-Methyl-2-propyl-4-pyrimidinyl dimethylcarbamate |

| CAS Number | 2532-49-2 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol |

| Canonical SMILES | CCCC1=NC(=CC(=N1)OC(=O)N(C)C)C |

| InChI Key | CQRUIYKYVFQBRT-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem |

| Topological Polar Surface Area | 55.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Physical State | Crystalline solid | University of Hertfordshire |

Synthesis and Experimental Protocols

Synthesis of 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate

A detailed, step-by-step synthesis protocol for 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate is not explicitly described in readily available literature. However, a general method for the synthesis of analogous 2-amino pyrimidinyl-6-carbamates is outlined in U.S. Patent 3,493,574. This process involves the reaction of a corresponding hydroxypyrimidine with a carbamoyl chloride. The synthesis of the target compound would likely proceed via a two-step process:

-

Synthesis of the precursor, 6-methyl-2-propylpyrimidin-4-ol: This intermediate can be synthesized through the condensation of ethyl 3-oxohexanoate with acetamidine.

-

Carbamoylation of 6-methyl-2-propylpyrimidin-4-ol: The pyrimidinol is then reacted with dimethylcarbamoyl chloride in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent (e.g., acetone) to yield the final product.

General Experimental Protocol (adapted from U.S. Patent 3,493,574):

-

To a solution of 6-methyl-2-propylpyrimidin-4-ol in a dry, inert solvent such as acetone, add an equimolar amount of a base (e.g., anhydrous potassium carbonate).

-

Stir the mixture at room temperature.

-

Slowly add a slight molar excess of dimethylcarbamoyl chloride to the suspension.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by thin-layer chromatography).

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as distillation under reduced pressure or chromatography, to obtain 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate.

Experimental Protocol for Acetylcholinesterase Inhibition Assay

The primary biological activity of 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate is the inhibition of acetylcholinesterase. A standard method to quantify this activity is the Ellman's assay.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate (test compound)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well microplate, add a solution of AChE in phosphate buffer to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control with buffer only (for maximum enzyme activity) and a blank with buffer and substrate but no enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the substrate, ATCI solution, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Biological Activity and Mechanism of Action

6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate is a reversible inhibitor of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This process is essential for terminating the nerve impulse at cholinergic synapses.

The mechanism of inhibition by carbamates involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This forms a carbamoylated enzyme complex that is much more stable than the acetylated enzyme intermediate formed during the normal hydrolysis of acetylcholine. As a result, the enzyme is temporarily inactivated, leading to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates cholinergic receptors, resulting in the characteristic signs of cholinergic toxicity. The inhibition is considered reversible because the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.

Signaling Pathway:

The following diagram illustrates the cholinergic synapse and the site of action of 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate.

Caption: Cholinergic synapse and mechanism of action.

Experimental Workflow:

The following diagram outlines a typical workflow for assessing the inhibitory potential of 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate on acetylcholinesterase.

Caption: Acetylcholinesterase inhibition assay workflow.

Conclusion

6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate is a well-characterized acetylcholinesterase inhibitor. While its primary application has been in agriculture as an insecticide, its potent biological activity makes it a compound of interest for further research in neuropharmacology and toxicology. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action to aid researchers in their investigations. Further studies are warranted to determine its specific kinetic parameters of enzyme inhibition and to explore its potential applications beyond pest control.

References

In-Depth Technical Guide: Synthesis and Formulation of Pyramat Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyramat, chemically known as 6-methyl-2-propyl-4-pyrimidinyldimethylcarbamate, is a carbamate insecticide.[1] Carbamate pesticides are derivatives of carbamic acid and function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve and muscle dysfunction.[1] This class of insecticides was broadly introduced in agriculture and for public health purposes, with carbaryl being one of the first and most widely used members since 1956.[1] this compound is a synthetic compound utilized in various settings, including homes, gardens, and agriculture, for the control of a range of insect pests.[1]

This technical guide provides a comprehensive overview of the synthesis and formulation of this compound, including detailed experimental protocols, quantitative data (where publicly available), and visual representations of key processes to aid researchers and professionals in the field.

Chemical Synthesis of this compound

The synthesis of this compound (6-methyl-2-propyl-4-pyrimidinyldimethylcarbamate) is a multi-step process that involves the initial synthesis of a pyrimidine precursor followed by its reaction with a carbamoylating agent. While specific reaction conditions and yields for the industrial synthesis of this compound are proprietary, a plausible and chemically sound pathway can be elucidated from analogous reactions in the chemical literature. The overall synthesis can be broken down into two main stages:

-

Synthesis of 2-propyl-4-hydroxy-6-methylpyrimidine: This heterocyclic intermediate is formed through a condensation reaction.

-

Carbamoylation of the pyrimidine intermediate: The hydroxyl group of the pyrimidine is reacted with dimethylcarbamoyl chloride to form the final this compound molecule.

Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Experimental Protocols

2.2.1 Synthesis of 2-propyl-4-hydroxy-6-methylpyrimidine

This procedure is based on the general synthesis of substituted pyrimidines.

Materials:

-

Ethyl butyrate

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

A mixture of ethyl butyrate and ethyl acetoacetate is added dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add guanidine hydrochloride to the mixture.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude 2-propyl-4-hydroxy-6-methylpyrimidine is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.

2.2.2 Synthesis of this compound (6-methyl-2-propyl-4-pyrimidinyldimethylcarbamate)

This protocol is adapted from the synthesis of a structurally similar carbamate.

Materials:

-

2-propyl-4-hydroxy-6-methylpyrimidine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, suspend 2-propyl-4-hydroxy-6-methylpyrimidine in anhydrous acetonitrile.

-

Add triethylamine to the suspension with stirring.

-

To this mixture, add dimethylcarbamoyl chloride dropwise.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours.

-

After cooling to room temperature, the triethylamine hydrochloride salt that has precipitated is removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Physicochemical and Toxicological Properties

The following tables summarize the available physicochemical and toxicological data for this compound. It should be noted that detailed experimental data for this compound is not extensively available in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇N₃O₂ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Physical State | Data not available in public domain | |

| Melting Point | Data not available in public domain | |

| Boiling Point | Data not available in public domain | |

| Water Solubility | Data not available in public domain | |

| Vapor Pressure | Data not available in public domain | |

| Octanol-Water Partition Coefficient (Log P) | Data not available in public domain |

Table 2: Mammalian Toxicity of this compound

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | Data not available in public domain | |

| Acute Dermal LD₅₀ | Rat/Rabbit | Data not available in public domain | |

| Inhalation LC₅₀ | Rat | Data not available in public domain | |

| Carcinogenicity | Data not available in public domain |

For context, other carbamate insecticides have a wide range of acute oral LD₅₀ values in rats, from highly toxic (e.g., aldicarb at 0.9 mg/kg) to slightly toxic (e.g., carbaryl at 307 mg/kg).

Table 3: Efficacy of this compound Against Selected Insect Pests

| Target Pest | Assay Type | Efficacy Metric (e.g., LC₅₀) | Value | Reference |

| Musca domestica (Housefly) | Topical/Feeding | Data not available in public domain | ||

| Aedes aegypti (Yellow Fever Mosquito) | Larval Bioassay | Data not available in public domain |

Formulation of this compound Insecticide

The formulation of a pesticide active ingredient is crucial for its effective application and performance. This compound, as a carbamate insecticide, can be formulated in various ways, with Wettable Powders (WP) and Emulsifiable Concentrates (EC) being common choices.

Formulation Development Workflow

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

4.1.1 Experimental Protocol for WP Formulation

Materials:

-

This compound (technical grade, finely ground)

-

Inert carrier (e.g., kaolin clay, silica)

-

Wetting agent (e.g., sodium lauryl sulfate)

-

Dispersing agent (e.g., lignosulfonate)

-

Blender/mixer

-

Milling equipment (e.g., air mill)

Procedure:

-

Pre-blending: In a suitable blender, combine the inert carrier, wetting agent, and dispersing agent. Mix until a homogenous powder is obtained.

-

Impregnation: While mixing, slowly add the technical-grade this compound to the powder blend. Continue mixing to ensure uniform distribution of the active ingredient.

-

Milling: Pass the blended powder through a milling apparatus to achieve the desired particle size distribution. This is a critical step for good suspensibility.

-

Quality Control: The final product should be tested for properties such as suspensibility, wetting time, and active ingredient content.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent with emulsifiers. They form an emulsion when mixed with water.[2]

4.2.1 Experimental Protocol for EC Formulation

Materials:

-

This compound (technical grade)

-

Solvent (e.g., aromatic hydrocarbon solvent like xylene or a more environmentally friendly alternative)

-

Emulsifier blend (a mix of anionic and non-ionic surfactants)

-

Stabilizer (if required)

-

Jacketed mixing vessel with an agitator

Procedure:

-

Dissolution of Active Ingredient: In the mixing vessel, dissolve the technical-grade this compound in the chosen solvent. Gentle heating may be applied if necessary to aid dissolution.

-

Addition of Emulsifiers: Once the active ingredient is fully dissolved, add the pre-determined blend of emulsifiers to the solution with continuous agitation.

-

Homogenization: Continue mixing until a clear, homogenous solution is obtained.

-

Quality Control: The resulting EC formulation should be tested for its emulsion stability upon dilution with water of varying hardness, flash point, and storage stability at different temperatures.

Mode of Action

As a carbamate insecticide, this compound's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1]

Conclusion

This technical guide provides a detailed overview of the synthesis and formulation of the carbamate insecticide this compound. While specific proprietary data on reaction conditions, yields, and detailed formulation recipes are not publicly available, this guide offers chemically sound and analogous protocols that can serve as a valuable resource for researchers and professionals in the field of pesticide science. The provided diagrams and structured data tables offer a clear and concise summary of the key aspects of this compound's chemistry and application. Further research would be beneficial to fill the existing gaps in the public knowledge base regarding the specific physicochemical and toxicological properties of this insecticide.

References

Misidentification of Subject: "Pyramat" is a Geosynthetic, Not a Chemical Compound

Initial research indicates that the subject "Pyramat" has been misidentified as a chemical substance. All available data sources identify this compound as a brand name for a high-performance turf reinforcement mat (HPTRM), a geosynthetic product used for erosion control. It is a three-dimensional, woven polypropylene geotextile, not a pesticide, drug, or other chemical compound for which a traditional environmental fate and transport analysis would be conducted. [1][2][3][4][5][6][7][8]

Therefore, a technical guide on the "environmental fate and transport" in the context of chemical degradation, hydrolysis, photolysis, and bioconcentration is not applicable. This document will instead provide a technical overview of this compound as a geosynthetic product, focusing on its environmental applications, material properties, and long-term stability in the environment, adhering to the structural and data presentation requirements of the original request where feasible.

Technical Guide to this compound® High-Performance Turf Reinforcement Mat (HPTRM)

Audience: Environmental engineers, geosynthetic specialists, and professionals in erosion and sediment control.

Introduction to this compound®

This compound® is a three-dimensional, woven polypropylene geotextile engineered for robust erosion control in demanding environments such as steep slopes, high-flow channels, and shorelines.[2][3][4][5] Its patented pyramid-like structure is designed to lock soil in place, reinforce vegetation root systems, and provide long-term stability.[1][4] Manufactured by Solmax (formerly Propex), this compound® is recognized by the Environmental Protection Agency (EPA) and the Federal Highway Administration (FHWA) as a Best Management Practice (BMP) for improving water quality.[6][9]

Environmental Persistence and Material Properties

The environmental fate of this compound® is defined by its material durability and resistance to degradation rather than chemical transformation. The core component of this compound® is polypropylene, a polymer known for its chemical inertness and resistance to environmental stressors.

2.1 Resistance to Environmental Degradation:

-

Hydrolysis: this compound® is composed of polypropylene, a polyolefin that absorbs negligible amounts of water. This inherent hydrophobicity means it is not subject to hydrolytic degradation, maintaining its tensile strength even in saturated conditions, including salt water.[1]

-

Chemical Degradation: The polypropylene yarns are unaffected by chemicals typically found in soils, ensuring long-term performance in various soil conditions.[1]

-

Biodegradation: As a synthetic polymer, this compound® is resistant to biodegradation.[1]

-

UV Resistance: this compound® is manufactured with ultraviolet (UV) stabilizers to withstand prolonged sun exposure. This is critical in applications where vegetation establishment may be slow.[1] It retains a high percentage of its strength even after thousands of hours of UV exposure.[3][4]

2.2 Physical and Mechanical Properties:

Quantitative data on the physical and mechanical properties of this compound® 75, a specific product in the this compound® line, are summarized in the table below. These properties are key indicators of its performance and longevity in environmental applications.

| Property | Test Method | Unit | Value |

| Mass/Unit Area | ASTM D 6566 | g/m² (oz/sy) | 475 (14.0) |

| Thickness | ASTM D 6526 | mm (in) | 10.2 (0.40) |

| Tensile Strength (MD x TD) | ASTM D 6818 | kN/m (lbs/ft) | 58.4 x 43.8 (4000 x 3000) |

| UV Resistance (% Retained @ 10,000 hrs) | ASTM D 4355 | % | 85 |

| Vegetated Velocity Tolerance | Large Scale | m/sec (ft/sec) | 7.6 (25) |

| Vegetated Shear Stress Tolerance | Large Scale | Pa (lbs/ft²) | 575 (12) |

Data sourced from product specifications for this compound® 75.

Experimental Protocols

The data presented above are derived from standardized testing methods developed by ASTM International and other relevant bodies. These protocols ensure the quality and comparability of geosynthetic material properties.

-

ASTM D 6566 - Standard Test Method for Measuring Mass per Unit Area of Turf Reinforcement Mats: This protocol involves weighing a known area of the TRM to determine its mass per unit area, a key indicator of its robustness.

-

ASTM D 6526 - Standard Test Method for Measuring the Thickness of Turf Reinforcement Mats: This method specifies the procedure for measuring the thickness of the TRM under a specified pressure.

-

ASTM D 6818 - Standard Test Method for Ultimate Tensile Properties of Turf Reinforcement Mats: This protocol details the procedure for determining the maximum tensile strength and elongation of the TRM, which are critical for its reinforcement capabilities.

-

ASTM D 4355 - Standard Test Method for Deterioration of Geotextiles by Exposure to Light, Moisture and Heat in a Xenon Arc Type Apparatus: This method is used to assess the long-term UV stability of the geosynthetic by exposing it to accelerated weathering conditions.

-

Large-Scale Channel Testing: Performance metrics such as velocity and shear stress tolerance are determined through large-scale flume tests that simulate real-world hydraulic conditions on vegetated channels stabilized with the TRM.

Environmental Function and Transport Interactions

Instead of chemical transport, the key interactions of this compound® with the environment are physical, relating to soil, water, and vegetation.

4.1 Soil Stabilization and Sediment Control: The three-dimensional structure of this compound® effectively traps soil particles, preventing them from being dislodged by rainfall or water flow. This action significantly reduces sediment transport and improves water quality downstream.[3]

4.2 Reinforcement of Vegetation: this compound® acts as a "rebar for root systems," creating a stable matrix that protects seeds and seedlings, promoting faster and denser vegetation establishment.[1] The intertwined root and mat system creates a composite with significantly higher erosion resistance than vegetation alone.

4.3 Hydrological Interactions: this compound® is designed to slow water velocity at the soil surface, which reduces the erosive force of runoff and enhances water infiltration into the soil profile.

Visualizations

5.1 Logical Relationship of this compound® in an Erosion Control System:

Caption: Functional relationship of this compound® with environmental factors and outcomes.

5.2 Experimental Workflow for Tensile Strength Testing:

Caption: Workflow for determining the tensile strength of this compound®.

Conclusion

This compound® is a highly durable and long-lasting geosynthetic product designed for permanent erosion control. Its environmental fate is characterized by exceptional resistance to chemical, biological, and UV degradation. The key environmental interactions of this compound® are physical, involving the stabilization of soil, reinforcement of vegetation, and mitigation of erosive forces from water. This technical guide provides an overview of its material properties and function, clarifying its role as an engineered environmental solution rather than a chemical compound.

References

- 1. cms.esi.info [cms.esi.info]

- 2. This compound® - Cascade Geosynthetics [cascadegeos.com]

- 3. geosyn.co.uk [geosyn.co.uk]

- 4. solmax.com [solmax.com]

- 5. fergusonwaterworks.com [fergusonwaterworks.com]

- 6. innovex.ca [innovex.ca]

- 7. Applications for this compound® 25 [globalsynthetics.com.au]

- 8. This compound® 75 TRM for exteme Erosion Control challenges | Global Synthetics [globalsynthetics.com.au]

- 9. solmax.com [solmax.com]

The Toxicological Profile of Pyramat: A Clarification

Researchers, scientists, and drug development professionals should be aware that "Pyramat" is the brand name for a high-performance turf reinforcement mat (HPTRM) and not a chemical compound, pharmaceutical, or pesticide. Therefore, a traditional toxicological profile, as would be relevant for a substance with potential biological activity, is not applicable.

This compound is a three-dimensional, woven polypropylene geotextile designed for erosion control in applications such as steep slopes and vegetated waterways.[1][2][3][4][5] Its primary function is to provide a stable matrix for soil and root systems, thereby preventing erosion and promoting vegetation growth.[2][3][5] The material is composed of UV-stabilized polypropylene monofilament yarns.[3][4]

Given that this compound is a physically and chemically stable polypropylene mat, it is not metabolized by living organisms in the way a drug or toxicant would be. Consequently, toxicological endpoints such as LD50, acute and chronic toxicity, genotoxicity, and carcinogenicity, which are determined through specific experimental protocols involving exposure of biological systems to a substance, have not been established for this compound and would not be relevant in this context.

Inapplicability of Standard Toxicological Testing

Standard toxicological studies are designed to assess the potential adverse effects of chemical substances on living organisms. These studies involve administering the substance to animals or using in-vitro systems to determine dose-response relationships and mechanisms of toxicity. The core requirements of the user's request, such as quantitative data on toxicity, detailed experimental protocols, and signaling pathway diagrams, are all predicated on the substance being biologically active. As this compound is an inert physical product, these types of evaluations are not performed.

Relevant Safety and Environmental Considerations

While a traditional toxicological profile is not applicable, any assessment of the potential impact of a product like this compound would focus on its environmental fate and any potential physical effects. The key considerations would include:

-

Leaching of Additives: An analysis of whether any additives used in the manufacturing of the polypropylene mat, such as UV stabilizers, could leach into the surrounding soil and water. The provided search results do not contain information on such studies for this compound.

-

Physical Hazards: Assessment of any potential physical hazards to wildlife, for example, through entanglement. No such reports were found in the provided search results.

-

Biodegradation and Environmental Persistence: Polypropylene is known for its slow degradation rate. Information on the long-term environmental fate of this compound was not available in the search results.

References

The Environmental Fate of Pyramat: An In-depth Technical Guide to Degradation Pathways in Soil and Water

Introduction

Pyramat, chemically known as 6-Chloro-2,4-dinitrophenyl diethyl phosphate, is an organophosphate insecticide. Like other pesticides in its class, its environmental persistence, and ultimate fate are of significant interest to researchers, environmental scientists, and regulatory bodies. The degradation of this compound in soil and water is a complex process governed by a combination of abiotic and biotic factors. These processes determine the compound's half-life in the environment and the nature of the resulting degradation products, which may have their own toxicological profiles.

The primary degradation pathways for organophosphate pesticides include abiotic processes such as hydrolysis and photolysis, and biotic processes, primarily microbial degradation.[1] These pathways can occur concurrently and are influenced by environmental conditions such as pH, temperature, light intensity, and the composition of the microbial community.[2]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For this compound, the key abiotic degradation mechanisms are expected to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For organophosphate esters like this compound, the ester linkage is susceptible to hydrolysis. This process is significantly influenced by pH and temperature. Generally, the rate of hydrolysis for organophosphates increases with increasing pH (alkaline hydrolysis).

The expected initial hydrolysis of this compound would involve the cleavage of the phosphate ester bond, leading to the formation of diethyl phosphate and 6-chloro-2,4-dinitrophenol.

Table 1: Predicted Abiotic Degradation Products of this compound

| Parent Compound | Degradation Pathway | Predicted Primary Products |

| This compound (6-Chloro-2,4-dinitrophenyl diethyl phosphate) | Hydrolysis | Diethyl phosphate, 6-chloro-2,4-dinitrophenol |

| Photolysis | Various smaller organic molecules, potential for dechlorination and reduction of nitro groups |

Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from sunlight. The rate of photolysis depends on the light absorption properties of the molecule and the intensity of the light. The dinitrophenyl group in this compound is expected to absorb UV light, making it susceptible to photodegradation. Photolysis can lead to the cleavage of various bonds within the molecule, potentially resulting in a more complex mixture of degradation products compared to hydrolysis. This can include the reduction of the nitro groups and dechlorination.

Biotic Degradation Pathways

The primary mechanism for the biotic degradation of organophosphate pesticides in soil and water is through the metabolic activity of microorganisms.[3][4]

Microbial Degradation in Soil and Water

A diverse range of soil and aquatic microorganisms, including bacteria and fungi, have been shown to degrade organophosphate pesticides.[3] These microorganisms can utilize the pesticide as a source of carbon, phosphorus, or nitrogen for their growth, a process known as mineralization.[4] Alternatively, the pesticide can be transformed through co-metabolism, where the degradation is catalyzed by microbial enzymes, but the microorganism does not derive energy or nutrients from the process.

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the phosphate ester bond by phosphotriesterases (also known as organophosphate hydrolases), which are enzymes found in a variety of bacteria. This would yield diethyl phosphate and 6-chloro-2,4-dinitrophenol.

Degradation of 6-chloro-2,4-dinitrophenol

The primary metabolite, 6-chloro-2,4-dinitrophenol, is a chlorinated and nitrated aromatic compound. The environmental fate of such compounds has been studied more extensively. Biodegradation is considered a significant process for the breakdown of dinitrophenols in soil and water.[5] The degradation of 2,4-dinitrophenol (a closely related compound) is known to be initiated by the reduction of the nitro groups to amino groups, followed by the removal of these groups and subsequent ring cleavage. The presence of a chlorine atom on the aromatic ring of 6-chloro-2,4-dinitrophenol may influence the rate and pathway of its degradation.

Experimental Protocols

While specific protocols for this compound are unavailable, the following sections describe general methodologies for studying pesticide degradation in soil and water.

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory experiment to assess the aerobic degradation of a pesticide in soil.

-

Soil Collection and Preparation: Collect topsoil (0-15 cm depth) from a location with no recent pesticide application. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

-

Spiking: Treat a known mass of the soil with a solution of the pesticide in a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely. The final concentration of the pesticide should be environmentally relevant.

-

Incubation: Place the treated soil into incubation vessels (e.g., glass jars). Adjust the soil moisture to a specific level (e.g., 50-60% of its water-holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). To maintain aerobic conditions, ensure adequate air exchange.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate soil samples for analysis.

-

Extraction: Extract the pesticide and its degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) and a suitable extraction technique (e.g., sonication or accelerated solvent extraction).

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry, MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Plot the concentration of the parent pesticide against time to determine the degradation kinetics and calculate the half-life (DT50) of the compound in the soil.

Water Degradation Study (Hydrolysis and Photolysis)

This section describes protocols to evaluate the abiotic degradation of a pesticide in water.

-

Hydrolysis Study:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add the pesticide to each buffer solution to a known concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At various time points, take samples and analyze for the parent compound and degradation products using HPLC or GC-MS.

-

Determine the hydrolysis rate constant and half-life at each pH.

-

-

Photolysis Study:

-

Prepare an aqueous solution of the pesticide in sterile, purified water.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel control experiment in the dark to account for any hydrolysis.

-

Sample at regular intervals and analyze the concentration of the parent compound and photoproducts.

-

Calculate the photolysis rate constant and half-life.

-

Quantitative Data Summary

Due to the lack of specific studies on this compound, a quantitative data table for its degradation cannot be provided. However, Table 2 summarizes the key factors that generally influence the degradation rates of organophosphate pesticides in soil and water.

Table 2: Factors Influencing the Degradation of Organophosphate Pesticides

| Factor | Influence on Degradation Rate in Soil | Influence on Degradation Rate in Water |

| pH | Affects both chemical hydrolysis and microbial activity. Higher pH generally increases hydrolysis rates. Optimal pH for microbial degradation is typically near neutral.[5] | Primary factor controlling hydrolysis rate. Alkaline conditions significantly accelerate hydrolysis. |

| Temperature | Higher temperatures generally increase both chemical and microbial degradation rates up to an optimum for microbial activity.[2] | Increases the rate of hydrolysis. |

| Organic Matter | Can increase adsorption, potentially reducing bioavailability for microbial degradation, but also supports a larger and more active microbial population. | Can act as a photosensitizer, potentially increasing photolysis rates. |

| Microbial Population | The presence of adapted microorganisms with the necessary enzymes (e.g., phosphotriesterases) is crucial for rapid biotic degradation.[3] | A diverse microbial community can contribute to the biodegradation of the pesticide and its metabolites. |

| Sunlight | Photolysis can be a significant degradation pathway on the soil surface. | A major driver of degradation for photolabile compounds in the upper layers of water bodies. |

| Moisture | Essential for microbial activity and hydrolysis.[2] | The medium for hydrolysis and photolysis. |

Conclusion

The degradation of the insecticide this compound in soil and water is expected to proceed through a combination of hydrolysis, photolysis, and microbial metabolism, which are common pathways for organophosphate pesticides. The primary initial degradation step is likely the cleavage of the phosphate ester bond to form diethyl phosphate and 6-chloro-2,4-dinitrophenol. The latter is then subject to further microbial degradation. The rate and extent of these degradation processes are highly dependent on environmental conditions. Further research is required to determine the specific degradation kinetics, identify all major metabolites, and fully elucidate the degradation pathways of this compound under various environmental scenarios. Such data are essential for a comprehensive environmental risk assessment of this insecticide.

References

- 1. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Spectral analysis of Pyramat (NMR, Mass Spec, IR)

An in-depth spectral analysis of a compound named "Pyramat" cannot be provided at this time. A comprehensive search for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for a substance identified as "this compound" did not yield any specific results.

For a thorough analysis as requested, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, the foundational spectral data is essential. This information is not currently available in the public domain.

It is possible that "this compound" is an internal project name, a less common synonym, or a newly synthesized molecule for which data has not been publicly disclosed. Without access to the primary spectral data (raw or processed), it is not feasible to generate the requested in-depth technical guide and associated visualizations.

To proceed with this analysis, the following would be required:

-

¹H and ¹³C NMR spectra: Including chemical shifts (δ), coupling constants (J), and integration values.

-

Mass spectrometry data: High-resolution mass spectrometry (HRMS) data to determine the exact mass and molecular formula. Fragmentation patterns from MS/MS experiments would also be valuable for structural elucidation.

-

IR spectrum: A full infrared spectrum indicating the frequencies of key functional group vibrations.

-

Experimental Protocols: Detailed methods used for sample preparation and data acquisition for each analytical technique.

-

Biological Context: Information regarding any known biological targets or signaling pathways associated with "this compound" to create relevant diagrams.

Researchers, scientists, and drug development professionals seeking such a technical guide are encouraged to provide the necessary spectral data. Once this information is available, a comprehensive analysis that meets the specified requirements can be performed.

Pyramat: A Technical Guide to Solubility and Partition Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Pyramat, an insecticide identified as 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate (CAS No. 2532-49-2). The document focuses on its solubility in various solvents and its octanol-water partition coefficient (LogP), critical parameters in assessing its environmental fate, biological activity, and potential for bioaccumulation. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes data for structurally related carbamate insecticides to provide a substantive reference framework. Furthermore, detailed experimental protocols for determining these properties are provided to enable researchers to conduct their own assessments.

Physicochemical Properties of this compound

This compound is a carbamate insecticide. Carbamate pesticides are derivatives of carbamic acid and are known for their role as acetylcholinesterase inhibitors.[1][2] The lipophilicity and solubility of these compounds are pivotal in their toxicokinetics and toxicodynamics.

Solubility

The solubility of a compound dictates its behavior in different environments and its absorption in biological systems. Carbamate insecticides generally exhibit low solubility in water and nonpolar organic solvents like toluene and chloroform, but are highly soluble in polar organic solvents such as acetone.[3]

Table 1: Solubility Data of Representative Carbamate Insecticides

| Compound | CAS Number | Water Solubility | Organic Solvent Solubility |

| Aldicarb | 116-06-3 | 6 g/L | - |

| Carbaryl | 63-25-2 | ~0.7 g/L | Highly soluble in organic solvents.[4] |

| Carbofuran | 1563-66-2 | ~0.7 g/L | Sparingly soluble in water; soluble in organic solvents.[4] |

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A computed LogP value for this compound is available.

Table 2: Partition Coefficient of this compound

| Compound | CAS Number | LogP Value | Method |

| This compound | 2532-49-2 | 1.9 | Computed |

Note: This is a computationally derived value. Experimental determination is recommended for precise characterization.

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a general method for determining the solubility of a compound like this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/L or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a substance.

Objective: To determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

Materials:

-

This compound (analytical standard)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or glass vials

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a suitable detector

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the two prepared phases in a separatory funnel. The initial concentration should be such that it is well below the solubility limit in both phases.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

-

Sample Collection: Carefully collect samples from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate insecticides, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][5] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, this compound leads to an accumulation of ACh at the synapse, resulting in continuous nerve stimulation.[5][6] This overstimulation of the nervous system is ultimately lethal to the target insect. The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.[1]

Figure 1. Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Figure 2. Workflow for LogP determination by the shake-flask method.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arsdcollege.ac.in [arsdcollege.ac.in]

- 5. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 6. researchgate.net [researchgate.net]

Unable to Identify "Pyramat" in Scientific Literature

A comprehensive search for in-vitro studies, pharmacological data, and mechanistic pathways related to a compound named "Pyramat" has yielded no specific results. The scientific and medical literature does not appear to contain a drug or research compound with this exact name.

It is possible that "this compound" may be a novel or internal compound name not yet disclosed in public research, a trade name, or a potential misspelling of an existing therapeutic agent. The search results did return information on several established drugs with similar-sounding names, including:

-

Piracetam: A nootropic agent belonging to the racetam family, studied for its effects on cognitive function and neuroprotection.[1][2][3] Its mechanism is thought to involve the modulation of cholinergic and glutamatergic neurotransmitter systems and enhancement of cell membrane fluidity.[2][3]

-

Pyrimethamine: An antiparasitic drug used in the treatment of malaria and toxoplasmosis.[4] It functions as a folic acid antagonist by selectively inhibiting the dihydrofolate reductase enzyme in parasites.[4]

-

Topiramate: An antiseizure medication also used for migraine prophylaxis and weight management.[5][6] It has multiple mechanisms of action, including the blockage of voltage-gated sodium and calcium channels, enhancement of GABAergic activity, and inhibition of glutamate receptors.[5]

Without a definitive identification of the compound of interest, it is not possible to proceed with the creation of an in-depth technical guide, including the requested data tables, experimental protocols, and signaling pathway diagrams.

To fulfill the request accurately, please verify the correct spelling of the compound or provide an alternative identifier, such as a chemical name, CAS number, or a reference publication. Once the correct compound is identified, a thorough guide based on available in-vitro research can be compiled.

References

- 1. [Characteristics of the pharmacological action of piracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 3. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Narrative Review of Topiramate: Clinical Uses and Pharmacological Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Pyramat in Environmental Samples

Introduction

Pyramat (IUPAC name: 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate) is a carbamate insecticide.[1] Carbamate pesticides function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2] Due to their potential environmental impact and toxicity, monitoring their presence in environmental matrices such as soil and water is crucial. These application notes provide detailed protocols for the detection and quantification of this compound in such samples, primarily based on established methods for carbamate pesticides. The following methods are intended as a starting point for laboratory-specific method development and validation.

Analytical Methods Overview

The primary analytical techniques for the determination of carbamate pesticides, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[3] Due to the thermal lability of many carbamates, LC-MS/MS is often the preferred method as it avoids the high temperatures of the GC injector that can cause degradation.[4]

For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting and cleaning up pesticide residues from complex matrices like soil.[1][5][6][7]

Application Note 1: Determination of this compound in Soil Samples by LC-MS/MS

This method describes the extraction, cleanup, and analysis of this compound from soil samples using the QuEChERS methodology followed by LC-MS/MS detection.

1. Sample Preparation (QuEChERS)

The QuEChERS protocol is a streamlined procedure for the extraction and cleanup of pesticide residues.[7]

Experimental Protocol:

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil matrix.

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously again for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.[6]

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA helps in removing organic acids, sugars, and other interferences.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.[6]

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Starting Point):

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

MS/MS Conditions (Hypothetical for this compound):

Mass spectrometric conditions for this compound need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and optimize fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | To be determined (Calculated for C₁₁H₁₇N₃O₂: 224.14 m/z) |

| Product Ions | To be determined by fragmentation of the precursor ion. A characteristic neutral loss for some carbamates is CH₃NCO (57 Da). |

| Collision Energy | To be optimized for each transition. |

3. Quantitative Data

The following table presents representative quantitative data for carbamate pesticides in soil, which can be used as a benchmark for the method development for this compound.

| Analytical Method | Matrix | Analyte Class | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| LC-MS/MS | Soil | Carbamates & Triazoles | 0.010 - 0.130 | - | 64.7 - 104.7 | [5][8] |

| LC-MS/MS | Various | Carbamates | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | [1][9] |

Application Note 2: Determination of this compound in Water Samples by GC-MS

For water samples with lower matrix complexity, GC-MS can be a viable alternative, especially after a suitable derivatization step to improve the thermal stability of the carbamate.

1. Sample Preparation

Experimental Protocol:

-

Liquid-Liquid Extraction (LLE):

-

Take a 500 mL water sample in a separatory funnel.

-

Add a suitable internal standard.

-

Add 50 mL of dichloromethane (DCM).

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the organic (DCM) layer.

-

Repeat the extraction twice more with fresh DCM.

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL using a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

2. GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions (Starting Point):

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C (A programmable temperature vaporizer (PTV) injector can be beneficial for thermally labile compounds).[12] |

| Oven Program | Start at a low temperature (e.g., 70 °C), ramp up to a final temperature (e.g., 280 °C). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min). |

| Injection Mode | Splitless |

MS Conditions:

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| Mass Range | 50-350 amu |

3. Quantitative Data

The following table provides representative quantitative data for carbamate pesticides in water.

| Analytical Method | Matrix | Analyte Class | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| GC-MS (with derivatization) | Surface Water | Carbamates | - | 0.007 - 0.028 | - | [10][11] |

| HPLC-FLD | Raw Surface Water | Carbamates | 0.004 - 0.010 | 0.05 | - | [13] |

| HPLC | Water | Carbamates | 0.01 - 0.5 | 0.5 | - | [14] |

Visualizations

Experimental Workflow for this compound Analysis in Soil

Caption: Workflow for the analysis of this compound in soil samples.

Hypothetical Degradation Pathway of this compound

The primary degradation pathway for carbamate pesticides in the environment is hydrolysis of the ester linkage.[15][16] This process can be both chemical and microbial.

Caption: Plausible degradation pathway of this compound in the environment.

References

- 1. mdpi.com [mdpi.com]

- 2. scispec.co.th [scispec.co.th]

- 3. academic.oup.com [academic.oup.com]

- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 5. asianpubs.org [asianpubs.org]

- 6. weber.hu [weber.hu]

- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

- 15. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for Topiramate Analysis

Introduction

Topiramate is an anticonvulsant medication used in the treatment of epilepsy and the prevention of migraines.[1][2] Accurate and precise quantification of Topiramate in bulk drug substances and pharmaceutical dosage forms is critical for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[1][3]

This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of Topiramate. The described protocol is suitable for quality control and stability testing in a pharmaceutical setting.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the described HPLC method, validated according to ICH Q2(R1) guidelines.[1]

Table 1: Chromatographic Conditions and Performance

| Parameter | Value |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm particle size)[1] |

| Mobile Phase | Methanol:Water (90:10 v/v), pH adjusted to 3 with 0.05% orthophosphoric acid[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 263 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 4.35 min[1] |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 10-50 µg/mL[1] |

| Correlation Coefficient (r²) | 0.999[1] |

| Limit of Detection (LOD) | 2.97 µg/mL[4] |

| Limit of Quantitation (LOQ) | 10 µg/mL (Calculated based on linearity range)[1] |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% |

Experimental Protocols

1. Materials and Reagents

-

Topiramate Reference Standard

-

Topiramate Sample (Bulk drug or crushed tablets)

-

HPLC Grade Methanol

-

HPLC Grade Water

-

Orthophosphoric Acid (AR Grade)

-

0.45 µm Membrane Filter[1]

2. Instrument and Equipment

-

HPLC system with UV Detector

-

C18 analytical column (4.6 x 250 mm, 5 µm)[1]

-

Ultrasonicator

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm)[5]

3. Preparation of Mobile Phase

-

Prepare a 90:10 (v/v) mixture of HPLC grade methanol and water.

-

Adjust the pH of the mixture to 3.0 using 0.05% orthophosphoric acid.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter to degas and remove particulate matter.[1]

-

Sonicate the mobile phase for 15-30 minutes to ensure complete degassing.[1]

4. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of Topiramate Reference Standard and transfer it to a 10 mL volumetric flask.[1]

-

Add about 5 mL of acetonitrile to dissolve the standard with shaking.[1]

-

Make up the volume to 10 mL with the mobile phase.[1]

-

Sonicate the solution for 10 minutes and filter through a 0.20 µm membrane filter.[1]

5. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by diluting with the mobile phase.[1] These solutions will be used to establish the calibration curve.

6. Preparation of Sample Solution

-

For bulk drug: Accurately weigh 10 mg of the Topiramate sample and prepare a 1000 µg/mL solution following the same procedure as the standard stock solution.

-

For tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Topiramate and transfer it to a 10 mL volumetric flask. Follow the same dissolution and filtration procedure as for the standard stock solution.

-

Dilute the filtered sample solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 30 µg/mL).

7. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of a blank (mobile phase), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak areas.

8. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of Topiramate in the sample solution using the calibration curve.

-

Calculate the final amount of Topiramate in the bulk drug or tablet formulation.

Visualizations

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Note: Analysis of Pyramat Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyramat is a carbamate insecticide chemically identified as 6-methyl-2-propylpyrimidin-4-yl dimethylcarbamate.[1] Carbamate pesticides are widely used in agriculture to protect crops from insect damage.[1] However, due to their potential toxicity, monitoring their residue levels in environmental and agricultural samples is crucial to ensure food safety and environmental quality. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of pesticide residues like this compound.[2][3] This application note provides a detailed protocol for the analysis of this compound residue using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[2][3] It involves a two-step process: extraction and dispersive solid-phase extraction (dSPE) cleanup.

2.1.1. Materials and Reagents

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

2.1.2. Extraction Procedure

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salt packet containing MgSO₄, NaCl, trisodium citrate dihydrate, and disodium citrate sesquihydrate.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

2.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing PSA, C18, and MgSO₄. For samples with high pigment content, GCB may also be included.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge the tube at a high rcf (e.g., 10,000 rcf) for 5 minutes.

-

The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis

2.2.1. Instrumentation